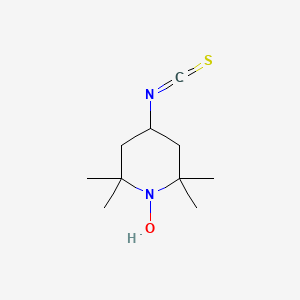
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is a stable organic free radical compound. It is known for its unique structure, which includes an isothiocyanate group attached to a tetramethylpiperidine ring with an oxyl radical. This compound is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethyl-4-piperidone.
Formation of Hydrazone: This compound is reacted with hydrazine to form a hydrazone intermediate.
Dehydrogenation: The hydrazone is then dehydrogenated to form 2,2,6,6-tetramethylpiperidine.
Oxidation: The tetramethylpiperidine is oxidized to form 2,2,6,6-tetramethylpiperidine 1-oxyl.
Isothiocyanation: Finally, the oxyl radical is reacted with thiophosgene to introduce the isothiocyanate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
化学反应分析
Types of Reactions
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalytic amount of the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: The major products are often oxidized alcohols or aldehydes.
Reduction: The major product is the corresponding hydroxylamine.
Substitution: The major products are substituted thioureas or carbamates.
科学研究应用
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.
Biology: It is employed in the labeling of biomolecules for studying protein-protein interactions and conformational changes.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.
Industry: It is used in the development of organic radical batteries and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. The isothiocyanate group allows it to form covalent bonds with nucleophiles, making it useful in labeling and modification of biomolecules .
相似化合物的比较
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A widely used nitroxide radical with similar applications but lacks the isothiocyanate functionality.
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Contains a methoxy group, offering different reactivity and applications.
Uniqueness
4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is unique due to its isothiocyanate group, which provides additional reactivity and versatility in chemical modifications and labeling applications. This makes it particularly valuable in fields requiring precise molecular interactions and modifications.
属性
分子式 |
C10H18N2OS |
|---|---|
分子量 |
214.33 g/mol |
IUPAC 名称 |
1-hydroxy-4-isothiocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |
InChI 键 |
XMNKCZZGBMOWFO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1O)(C)C)N=C=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


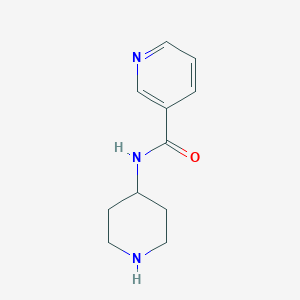
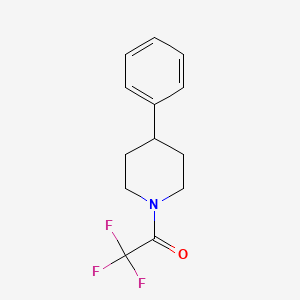
![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8792560.png)
![N-[2-(2-nitrophenyl)ethyl]acetamide](/img/structure/B8792568.png)
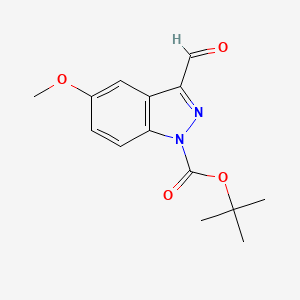
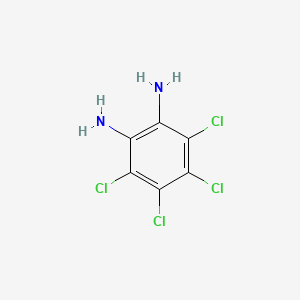
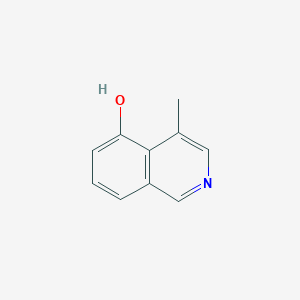
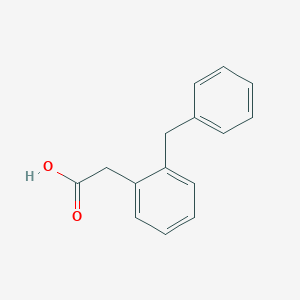
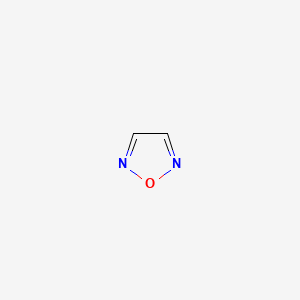
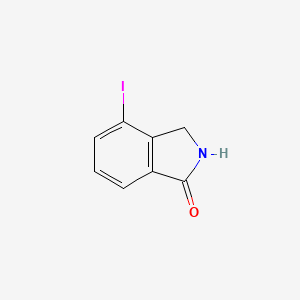

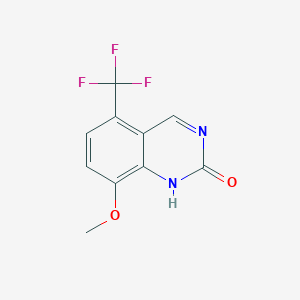

![2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8792658.png)
